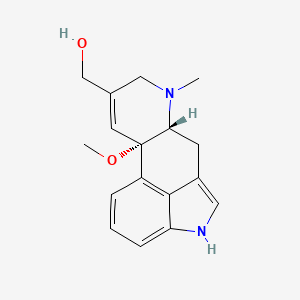![molecular formula C20H18F7NO2 B13418968 (2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine CAS No. 380499-06-9](/img/structure/B13418968.png)
(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine is a complex organic compound characterized by its unique structural features It contains a morpholine ring substituted with a 4-fluorophenyl group and an ethoxy group attached to a 3,5-bis(trifluoromethyl)phenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Ethoxy Intermediate: The synthesis begins with the preparation of the ethoxy intermediate by reacting ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with an appropriate reagent, such as a base or an acid catalyst.
Formation of the Morpholine Ring: The next step involves the formation of the morpholine ring by reacting the ethoxy intermediate with a suitable amine, such as 4-fluoroaniline, under controlled conditions.
Final Coupling Reaction: The final step involves coupling the morpholine intermediate with the 4-fluorophenyl group using a coupling reagent, such as a palladium catalyst, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions.
化学反应分析
Types of Reactions
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in biological research to study its interactions with biological targets and its effects on cellular processes.
作用机制
The mechanism of action of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-chlorophenyl)morpholine
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-bromophenyl)morpholine
- (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-iodophenyl)morpholine
Uniqueness
The uniqueness of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, while the fluorophenyl group contributes to its potential biological activity.
属性
CAS 编号 |
380499-06-9 |
|---|---|
分子式 |
C20H18F7NO2 |
分子量 |
437.4 g/mol |
IUPAC 名称 |
(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18-/m1/s1 |
InChI 键 |
AFBDSAJOMZYQAI-HWOJHCLVSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NCCO2)C3=CC=C(C=C3)F |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


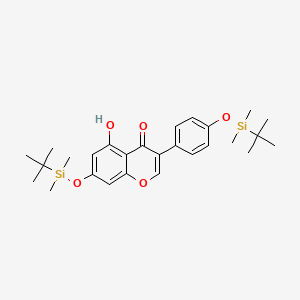


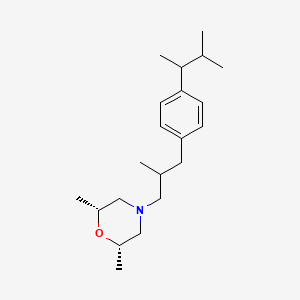
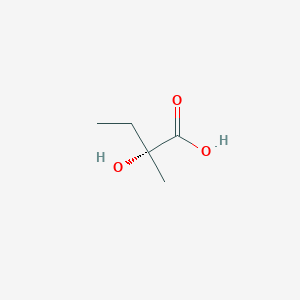


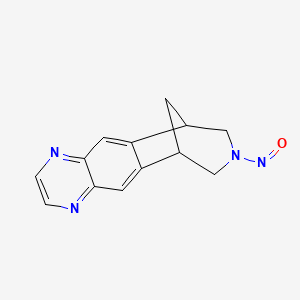
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)
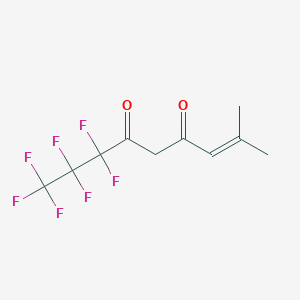

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
